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Compound of Interest

Compound Name: D-Erythrose

Cat. No.: B157929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of D-Erythrose and its phosphorylated

form, D-Erythrose-4-phosphate (E4P), as substrates in key enzymatic reactions. It includes

detailed application notes, structured data tables for quantitative comparison, and step-by-step

experimental protocols for relevant assays. Visual diagrams of metabolic pathways and

experimental workflows are provided to facilitate understanding.

Introduction
D-Erythrose, a four-carbon aldose sugar, and its phosphorylated derivative, D-Erythrose-4-

phosphate (E4P), are crucial intermediates in central metabolic pathways.[1][2] Their

significance extends from fundamental cellular processes, such as the pentose phosphate

pathway (PPP) and the biosynthesis of aromatic amino acids, to specialized metabolic routes in

microorganisms.[1][2] Understanding the enzymatic reactions involving D-Erythrose and E4P

is vital for researchers in biochemistry, microbiology, and drug development, as these pathways

present potential targets for therapeutic intervention and biotechnological applications.

Key Enzymatic Reactions Involving D-Erythrose-4-
Phosphate
E4P is a versatile substrate for several classes of enzymes, playing a pivotal role in carbon-

carbon bond formation and rearrangement reactions.
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Transketolase
Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway.

[3] It catalyzes the reversible transfer of a two-carbon ketol group from a ketose phosphate to

an aldose phosphate. In one of its crucial reactions, transketolase uses D-Erythrose-4-

phosphate as an acceptor substrate.

Reaction: D-Xylulose-5-phosphate + D-Erythrose-4-phosphate ⇔ D-Fructose-6-phosphate +

D-Glyceraldehyde-3-phosphate[3][4]

This reaction links the pentose phosphate pathway with glycolysis by generating glycolytic

intermediates. Transketolases are found in a wide range of organisms, from bacteria and yeast

to plants and mammals.[5]

Transaldolase
Similar to transketolase, transaldolase is another key enzyme of the non-oxidative pentose

phosphate pathway. It catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a

ketose phosphate to an aldose phosphate.

Reaction: Sedoheptulose-7-phosphate + D-Glyceraldehyde-3-phosphate ⇔ D-Erythrose-4-

phosphate + D-Fructose-6-phosphate[6]

This reversible reaction is essential for the interconversion of sugar phosphates and the

production of E4P for other biosynthetic pathways.

DAHP Synthase
DAHP synthase catalyzes the first committed step in the shikimate pathway, which is

responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and

tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[6]

Reaction: Phosphoenolpyruvate (PEP) + D-Erythrose-4-phosphate → 3-deoxy-D-arabino-

heptulosonate-7-phosphate (DAHP) + Pi[6]

The shikimate pathway is absent in mammals, making its enzymes attractive targets for the

development of herbicides and antimicrobial agents.
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Erythrose-4-Phosphate Dehydrogenase (E4PDH)
Erythrose-4-phosphate dehydrogenase is an NAD+-dependent oxidoreductase that catalyzes

the oxidation of E4P to 4-phosphoerythronate.[7][8][9] This enzyme is a key component of the

pyridoxal 5'-phosphate (PLP) coenzyme biosynthesis pathway in Escherichia coli.[8][9]

Reaction: D-Erythrose-4-phosphate + NAD+ + H₂O → 4-phosphoerythronate + NADH +

2H+[9]

The enzyme was initially misidentified as a glyceraldehyde-3-phosphate dehydrogenase but

was later correctly characterized.[9]

Isomerases and Epimerases
Enzymes that catalyze the interconversion of D-Erythrose-4-phosphate with its isomers are

crucial for metabolic flexibility. For instance, an enzyme from bovine liver has been shown to

catalyze both the isomerization of E4P to D-erythrulose 4-phosphate and its epimerization to D-

threose 4-phosphate.[1][10] In some bacteria like Brucella, a series of novel isomerases are

involved in converting erythritol to D-Erythrose-4-phosphate, which then enters the pentose

phosphate pathway.[11][12]

Quantitative Data on Enzymatic Reactions
The following table summarizes the available quantitative data for key enzymes that utilize D-
Erythrose-4-phosphate as a substrate.
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Enzyme Organism
Substrate
(s)

K_m_
k_cat_
(s⁻¹)

Optimal
pH

Optimal
Temperat
ure (°C)

Erythrose-

4-

Phosphate

Dehydroge

nase

(E4PDH)

Escherichi

a coli K-12

D-

Erythrose-

4-

phosphate

0.96 mM 200 ~8.6 50

NAD+ 0.074 mM 169

Transketol

ase

Saccharom

yces

cerevisiae

D-

Erythrose-

4-

phosphate

Increased

K_m_ in

mutants

- - -

DAHP

Synthase

Thermotog

a maritima

D-

Erythrose-

4-

phosphate

- - - -

Data for E4PDH from E. coli was obtained from steady-state kinetic analysis.[8] The K_m_ for

E4P is an apparent value.[8] The enzyme is relatively thermostable, but activity decreases

significantly after 5 minutes of incubation at 50°C.[13] For Transketolase from S. cerevisiae,

mutagenesis studies on residues involved in phosphate binding resulted in mutant enzymes

with increased K_m_ values for the acceptor substrate (E4P), indicating the importance of

these residues in substrate binding.[14] Quantitative kinetic data for other enzymes with D-
Erythrose or E4P as a substrate is less readily available in the literature.

Metabolic Pathways and Experimental Workflows
Metabolic Pathways Involving D-Erythrose-4-Phosphate
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Caption: Key metabolic pathways intersecting at D-Erythrose-4-Phosphate.

Experimental Workflow: Coupled Assay for
Transketolase Activity
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Start: Prepare Reaction Mixture

Reaction Mixture:
- Buffer

- Thiamine Pyrophosphate (TPP)
- MgCl₂

- D-Fructose-6-Phosphate (Donor)
- D-Ribose-5-Phosphate (Acceptor)

- NAD⁺

- E4PDH (Coupling Enzyme)

Initiate Reaction:
Add Transketolase (TK)

Transketolase Reaction:
F6P + R5P → E4P + G3P

Coupling Reaction (E4PDH):
E4P + NAD⁺ → 4-Phosphoerythronate + NADH

E4P produced

Monitor NADH Production:
Measure Absorbance at 340 nm

NADH produced

Data Analysis:
Calculate Initial Velocity

End

Click to download full resolution via product page

Caption: Workflow for a coupled spectrophotometric assay of transketolase.
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Experimental Protocols
Protocol 1: Assay for Erythrose-4-Phosphate
Dehydrogenase (E4PDH) Activity
This protocol is based on the characterization of E. coli E4PDH and measures the formation of

NADH spectrophotometrically.[8]

Materials:

Purified E4PDH enzyme

D-Erythrose-4-phosphate (E4P) solution

β-Nicotinamide adenine dinucleotide (NAD+) solution

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.6)

Spectrophotometer capable of measuring absorbance at 340 nm

Temperature-controlled cuvette holder

Procedure:

Prepare Reagents:

Prepare a stock solution of E4P in water. Determine the exact concentration.

Prepare a stock solution of NAD+ in water.

Prepare the reaction buffer and equilibrate to the desired temperature (e.g., 37°C or

50°C).[13]

Assay Mixture Preparation:

In a 1 mL cuvette, combine the following:

Reaction Buffer (to a final volume of 1 mL)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7751290/
https://www.benchchem.com/product/b157929?utm_src=pdf-body
https://www.uniprot.org/uniprotkb/P0A9B6/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NAD+ solution (to a final concentration of ~1 mM)

E4P solution (to a final concentration ranging from 0.1 to 5 times the expected K_m_,

e.g., 0.1 mM to 5 mM)[8]

Enzyme Reaction Initiation and Measurement:

Equilibrate the cuvette containing the assay mixture in the spectrophotometer at the

desired temperature for 5 minutes.

Initiate the reaction by adding a small, known amount of purified E4PDH enzyme solution.

Immediately start monitoring the increase in absorbance at 340 nm over time. Record the

absorbance every 15-30 seconds for 3-5 minutes.

Data Analysis:

Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance

vs. time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε

of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

To determine kinetic parameters (K_m_ and V_max_), repeat the assay with varying

concentrations of one substrate while keeping the other constant. Plot the initial velocities

against substrate concentration and fit the data to the Michaelis-Menten equation.

Protocol 2: Coupled Assay for Transketolase Activity
Using E4PDH
This protocol allows for the continuous monitoring of transketolase activity by coupling the

production of D-Erythrose-4-phosphate to its oxidation by E4PDH.[15]

Materials:

Purified Transketolase (TK) enzyme

Purified Erythrose-4-Phosphate Dehydrogenase (E4PDH) (coupling enzyme)

D-Fructose-6-phosphate (F6P) or D-Xylulose-5-phosphate (X5P) (ketose donor substrate)
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D-Ribose-5-phosphate (R5P) or D-Glyceraldehyde-3-phosphate (G3P) (aldose acceptor

substrate)

Thiamine pyrophosphate (TPP) solution (cofactor for TK)

MgCl₂ solution

NAD+ solution

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

Spectrophotometer

Procedure:

Prepare Reagents:

Prepare stock solutions of all substrates, cofactors, and NAD+.

Ensure the E4PDH preparation is active and free of interfering enzymes.

Assay Mixture Preparation:

In a 1 mL cuvette, combine the following in the reaction buffer:

TPP (final concentration ~0.1 mM)

MgCl₂ (final concentration ~2 mM)

NAD+ (final concentration ~1 mM)

Donor substrate (e.g., F6P at a saturating concentration)

Acceptor substrate (e.g., R5P at varying concentrations to determine K_m_ for this

substrate)

A sufficient amount of E4PDH to ensure the coupling reaction is not rate-limiting.

Reaction Initiation and Measurement:
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Equilibrate the assay mixture in the spectrophotometer at the desired temperature (e.g.,

30°C) for 5 minutes.

Initiate the reaction by adding the transketolase enzyme.

Monitor the increase in absorbance at 340 nm as described in Protocol 1.

Controls:

Run a control reaction without the transketolase enzyme to check for any background

reaction.

Run a control reaction without the donor substrate to ensure the observed activity is

dependent on the transketolase reaction.

Note that D-Ribose-5-phosphate can be a substrate for E4PDH, which should be

accounted for in the analysis or by using an alternative acceptor substrate.[15]

Data Analysis:

Calculate the initial velocity and determine the kinetic parameters for transketolase as

described in Protocol 1. The rate of the reaction is directly proportional to the rate of NADH

production.

Conclusion
D-Erythrose and its phosphorylated form are central to several indispensable metabolic

pathways, making the enzymes that utilize them subjects of intense research. The information

and protocols provided herein offer a foundational resource for scientists and researchers to

investigate these enzymatic reactions. A thorough understanding of the kinetics and

mechanisms of these enzymes is crucial for advancements in drug discovery, particularly in the

development of novel antimicrobial and herbicidal agents, as well as for applications in

metabolic engineering and synthetic biology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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